4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzonitrile
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Overview
Description
4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzonitrile is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidine ring substituted with fluorine atoms, which imparts distinct reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzonitrile typically involves the introduction of fluorine atoms into the pyrrolidine ring and subsequent attachment to a benzonitrile moiety. One common method involves the reaction of 3-fluorobenzonitrile with 3,3-difluoropyrrolidine under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine: A simpler analog without the benzonitrile moiety.
3-Fluorobenzonitrile: Lacks the pyrrolidine ring but retains the benzonitrile structure.
4-(3,3-Difluoropyrrolidin-1-yl)benzonitrile: Similar structure but without the additional fluorine atom on the benzene ring.
Uniqueness
4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzonitrile is unique due to the presence of both the fluorinated pyrrolidine ring and the fluorobenzonitrile moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c12-9-5-8(6-15)1-2-10(9)16-4-3-11(13,14)7-16/h1-2,5H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCKIYQWLBPLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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